MK-8719 (chemical name: (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol) is a potent and selective small molecule inhibitor of the human O-GlcNAcase (hOGA) enzyme. [, ] O-GlcNAcase is the sole enzyme responsible for removing O-linked N-acetylglucosamine (O-GlcNAc) modifications from proteins. [] This process is crucial for cellular signaling and protein function. [] MK-8719's role in scientific research stems from its ability to inhibit O-GlcNAcase, leading to increased O-GlcNAcylation of proteins, and subsequently influencing various cellular processes. It serves as a valuable tool to investigate the role of O-GlcNAcylation in various diseases, particularly neurodegenerative disorders like Alzheimer's disease.
MK-8719 is a novel and selective inhibitor of O-GlcNAcase, an enzyme that plays a critical role in the regulation of O-linked N-acetylglucosamine modification on proteins. This modification is particularly significant in the context of tau proteins, which are implicated in neurodegenerative diseases such as Alzheimer’s disease and other tauopathies. The inhibition of O-GlcNAcase by MK-8719 has been shown to elevate levels of O-linked N-acetylglucosamine in the brain, thereby reducing pathological tau accumulation and ameliorating neurodegeneration in animal models.
MK-8719 was developed through a series of medicinal chemistry efforts aimed at discovering effective therapeutic agents for tauopathies. The compound's pharmacological properties have been characterized through various studies, including in vitro and in vivo experiments demonstrating its efficacy against tau pathology.
MK-8719 is classified as a small molecule inhibitor targeting the O-GlcNAcase enzyme. Its mechanism of action involves the modulation of glycosylation patterns on tau proteins, which are crucial for their stability and function.
The synthesis of MK-8719 involves several key steps, primarily focusing on the construction of bicyclic nojirimycin C-glycosides based on an octahydrofuro[3,2-b]pyridine scaffold. The synthetic pathway typically includes:
These steps are crucial for achieving the desired molecular structure and ensuring the compound's potency as an O-GlcNAcase inhibitor .
The synthesis requires careful control of reaction conditions to ensure high yields and purity. Analytical techniques such as high-performance liquid chromatography and nuclear magnetic resonance spectroscopy are employed to confirm the structure and assess the purity of MK-8719.
MK-8719 features a complex bicyclic structure that is essential for its interaction with the O-GlcNAcase enzyme. The specific stereochemistry and functional groups present in MK-8719 contribute to its selectivity and potency.
The molecular formula of MK-8719 is C₁₅H₁₈F₂N₂O₃, with a molecular weight of approximately 302.31 g/mol. Detailed structural data can be derived from X-ray crystallography or computational modeling studies to understand its binding interactions with target enzymes .
MK-8719’s primary chemical reaction involves its binding to the active site of O-GlcNAcase, leading to inhibition of the enzyme's activity. This reaction can be characterized as a reversible competitive inhibition where MK-8719 competes with the natural substrate for binding.
Kinetic studies reveal that MK-8719 displays potent inhibitory activity with an IC₅₀ value in nanomolar range, indicating its effectiveness even at low concentrations. Such data underscore its potential as a therapeutic agent for modulating tau pathology .
The mechanism by which MK-8719 exerts its effects involves several key processes:
Positron emission tomography imaging has shown robust target engagement in animal models, confirming that MK-8719 effectively penetrates the central nervous system and interacts with its intended target .
MK-8719 is characterized by:
Key chemical properties include:
MK-8719 has significant potential applications in:
MK-8719 (chemical name: (3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-3a,6,7,7a-tetrahydro-5H-pyrano[3,2-d]thiazole-6,7-diol) is a small-molecule inhibitor with the molecular formula C₉H₁₄F₂N₂O₃S and a molecular weight of 268.28 g/mol [2] [4]. Its stereochemically complex structure features a fused pyrano-thiazole core with defined chiral centers: the absolute configuration is designated as 3aR,5S,6S,7R,7aR, which is critical for optimal binding to O-GlcNAcase (OGA) [2] [3]. Key physicochemical properties include:
The canonical SMILES string is CCNC1=NC2C(S1)OC(C(C2O)O)C(F)F
, while the isomeric SMILES (CCNC1=N[C@H]2[C@@H](S1)O[C@@H]([C@H]([C@@H]2O)O)C(F)F
) and InChIKey (UDQTXCHQKHIQMH-KYGLGHNPSA-N
) encode stereochemistry and are used for database searches [2]. The compound adheres to Lipinski’s rule of five (0 violations), supporting its oral bioavailability [2].
Table 1: Physicochemical Properties of MK-8719
Property | Value |
---|---|
Molecular Formula | C₉H₁₄F₂N₂O₃S |
Molecular Weight | 268.28 g/mol |
H-Bond Donors | 3 |
H-Bond Acceptors | 5 |
Rotatable Bonds | 3 |
Topological Polar Surface Area | 99.38 Ų |
XLogP | 0.26 |
Lipinski Violations | 0 |
The development of MK-8719 originated from the carbohydrate-based OGA inhibitor thiamet-G, which exhibited suboptimal drug-like properties, including low metabolic stability, inadequate CNS penetration, and moderate potency (Ki = 21 nM) [3] [6]. Medicinal chemistry efforts focused on systematic modifications to enhance target engagement and pharmacokinetics:
Table 2: Key SAR Modifications from Thiamet-G to MK-8719
Modification | Thiamet-G | MK-8719 | Impact |
---|---|---|---|
Core Scaffold | Glucose-like ring | Fused pyrano-thiazole | ↑ Rigidity, ↑ Metabolic stability |
C2 Substituent | 2-Aminoethylthiazole | Ethylamino-thiazole | ↓ PSA, ↑ Lipophilicity |
C5 Substituent | ‑CH₃ | ‑CF₂H | ↑ Binding affinity, ↑ Selectivity |
Ki (hOGA) | 21 nM | 7.9 nM | ↑ 2.7-fold potency |
CNS Penetration | Low | High | ↑ Brain bioavailability |
The discovery of MK-8719 exemplifies structure-based drug design to overcome blood-brain barrier (BBB) limitations. Initial carbohydrate-based leads like thiamet-G suffered from high polarity (PSA > 120 Ų), limiting passive diffusion across the BBB [3] [6]. Key design strategies included:
Table 3: Design Strategies for CNS Penetration in OGA Inhibitors
Parameter | Thiamet-G | MK-8719 | Rationale |
---|---|---|---|
PSA (Ų) | >120 | 99.38 | ↓ Polarity → ↑ Passive diffusion |
cLogP | ‑1.5 | 0.26 | Optimal for CNS penetration |
CNS Exposure (AUCbrain/plasma) | 0.2 | 1.1 | ↑ Brain uptake |
Metabolic Stability | 40% remaining | >90% remaining | ↑ Plasma half-life |
The partnership between Merck and Alectos Therapeutics integrated structure-activity relationship (SAR) data with crystallographic analysis of OGA-inhibitor complexes [2] [3]. This enabled scaffold hopping from carbohydrates to heterocycles, culminating in MK-8719—a clinical candidate advancing to phase I trials for tauopathies [3] [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7